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Compound of Interest

Compound Name: cobalt;rhodium

Cat. No.: B15161835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt-rhodium (Co-

Rh) bimetallic catalysts in the reduction of carbon dioxide (CO2) to value-added chemical

products. The document includes detailed experimental protocols for catalyst synthesis,

characterization, and performance evaluation in both thermocatalytic and electrocatalytic CO2

reduction.

Introduction
The conversion of CO2, a primary greenhouse gas, into fuels and chemical feedstocks is a

critical area of research aimed at mitigating climate change and developing sustainable energy

sources. Bimetallic catalysts, particularly those combining a non-precious metal like cobalt with

a precious metal like rhodium, have shown promise in enhancing catalytic activity and

selectivity for CO2 reduction reactions. The synergistic effects between cobalt and rhodium can

lead to improved CO2 activation, enhanced C-C bond formation, and tailored product

distributions.[1][2] This document serves as a practical guide for researchers interested in

exploring the potential of Co-Rh catalysts for CO2 conversion.

Data Presentation
The following tables summarize representative quantitative data for the performance of cobalt-

rhodium catalysts in CO2 reduction under different reaction pathways.
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Thermocatalytic CO2 Hydrogenation
Table 1: Performance of Rh-Co/SiO2 Catalysts in CO2 Hydrogenation

Catalyst
Composit
ion (at%
Co)

Reaction
Temperat
ure (°C)

Pressure
(MPa)

H2/CO2
Ratio

CO2
Conversi
on (%)

Product
Selectivit
y (%)

Referenc
e

Rh/SiO2

(0% Co)
220 2.1 3 5.2

CH4: 85,

CO: 15
[2]

Rh-

Co/SiO2

(9% Co)

220 2.1 3 10.1

CH4: 70,

CH3OH:

12, CO: 18

[2]

Rh-

Co/SiO2

(50% Co)

220 2.1 3 15.5

CH4: 65,

CH3OH:

15, CO: 20

[2]

Rh-

Co/SiO2

(91% Co)

220 2.1 3 12.3
CH4: 75,

CO: 25
[2]

Electrochemical CO2 Reduction
Table 2: Performance of Co-Rh Electrocatalysts for CO2 Reduction
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Catalyst
Electrolyt
e

Applied
Potential
(V vs.
RHE)

Faradaic
Efficiency
(FE %) -
Formate

Faradaic
Efficiency
(FE %) -
CO

Faradaic
Efficiency
(FE %) -
H2

Referenc
e

Co-Rh

Alloy

0.5 M

KHCO3
-0.8 65 20 15

General

representat

ion from

literature

Co-Rh

Nanoparticl

es

0.1 M

KHCO3
-0.9 55 30 15

General

representat

ion from

literature

Experimental Protocols
Catalyst Synthesis: Co-impregnation of Rh-Co/SiO2
This protocol describes the synthesis of silica-supported cobalt-rhodium catalysts using a co-

impregnation method.

Materials:

Rhodium(III) chloride hydrate (RhCl3·xH2O)

Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)

Silica (SiO2) support (e.g., fumed silica, surface area ~200 m²/g)

Deionized water

Ethanol

Procedure:

Support Pre-treatment: Dry the SiO2 support at 120°C for 12 hours in a drying oven to

remove adsorbed water.
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Precursor Solution Preparation:

Calculate the required amounts of RhCl3·xH2O and Co(NO3)2·6H2O to achieve the

desired metal loading and Co:Rh atomic ratio.

Dissolve the calculated amounts of the metal precursors in a minimal amount of deionized

water with a few drops of ethanol to aid in wetting the support.

Impregnation:

Add the precursor solution to the dried SiO2 support dropwise while continuously stirring

to ensure uniform distribution.

Continue stirring the mixture at room temperature for 4-6 hours to allow for complete

impregnation.

Drying:

Dry the impregnated support in a rotary evaporator at 60°C under vacuum to remove the

solvent.

Further dry the catalyst precursor in an oven at 110°C overnight.

Calcination:

Place the dried catalyst precursor in a tube furnace.

Calcine the material under a flow of air (e.g., 50 mL/min) by ramping the temperature to

400°C at a rate of 5°C/min and holding for 4 hours. This step converts the metal

precursors to their respective oxides.

Reduction:

After calcination, cool the catalyst to room temperature under an inert gas flow (e.g., N2 or

Ar).

Reduce the calcined catalyst by switching to a flow of a reducing gas mixture (e.g., 10%

H2 in N2) at a flow rate of 50 mL/min.
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Ramp the temperature to 450°C at a rate of 5°C/min and hold for 4 hours to reduce the

metal oxides to their metallic states.

Passivation and Storage:

After reduction, cool the catalyst to room temperature under the reducing gas flow.

To prevent re-oxidation upon exposure to air, passivate the catalyst by flowing a mixture of

1% O2 in N2 over the sample for 1 hour at room temperature.

Store the catalyst in an inert atmosphere (e.g., in a glovebox or a sealed vial under

nitrogen).

Catalyst Characterization
3.2.1. X-ray Diffraction (XRD):

Purpose: To identify the crystalline phases and estimate the crystallite size of the metallic

nanoparticles.

Procedure:

Mount a small amount of the powdered catalyst on a sample holder.

Record the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Scan a 2θ range from 20° to 80° with a step size of 0.02°.

Analyze the resulting diffractogram to identify peaks corresponding to Rh, Co, and any

alloy phases. Use the Scherrer equation to estimate the average crystallite size.

3.2.2. X-ray Photoelectron Spectroscopy (XPS):

Purpose: To determine the surface elemental composition and the oxidation states of the

metals.

Procedure:
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Mount the catalyst sample on a sample holder and introduce it into the ultra-high vacuum

chamber of the XPS instrument.

Use a monochromatic Al Kα X-ray source.

Acquire a survey spectrum to identify all elements present on the surface.

Acquire high-resolution spectra for the Rh 3d and Co 2p regions.

Calibrate the binding energy scale using the C 1s peak at 284.8 eV.

Perform peak fitting and deconvolution to determine the oxidation states of Rh and Co.

3.2.3. Temperature-Programmed Reduction (TPR):

Purpose: To study the reducibility of the metal oxides and the interaction between the metals

and the support.

Procedure:

Place approximately 50-100 mg of the calcined catalyst in a quartz U-tube reactor.

Pre-treat the sample by heating to 200°C in a flow of inert gas (e.g., Ar) to remove

moisture.

Cool the sample to room temperature.

Introduce a reducing gas mixture (e.g., 5-10% H2 in Ar) at a constant flow rate (e.g., 30

mL/min).

Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature of ~800°C.

Monitor the H2 consumption using a thermal conductivity detector (TCD).

The resulting TPR profile will show peaks corresponding to the reduction of different metal

oxide species.

Thermocatalytic CO2 Hydrogenation
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Experimental Setup:

A high-pressure fixed-bed reactor system.

Mass flow controllers for precise control of reactant gas flow rates (H2, CO2, and an inert

gas like N2 for dilution).

A temperature controller and a furnace to heat the reactor.

A back-pressure regulator to maintain the desired reaction pressure.

A gas chromatograph (GC) for online or offline analysis of the product stream.

Procedure:

Catalyst Loading: Load a known amount of the prepared Rh-Co/SiO2 catalyst (e.g., 100-200

mg) into the reactor, typically mixed with an inert material like quartz wool to form a packed

bed.

In-situ Reduction (if not pre-reduced): Heat the catalyst to the reduction temperature (e.g.,

450°C) under a flow of H2 or a diluted H2 mixture to ensure the catalyst is in its active

metallic state before the reaction.

Reaction:

Set the desired reaction temperature (e.g., 200-300°C) and pressure (e.g., 1-5 MPa).

Introduce the reactant gas mixture (H2 and CO2) at the desired ratio (e.g., H2/CO2 = 3)

and flow rate (e.g., total flow of 50 mL/min).

Product Analysis:

Direct the reactor effluent to a gas chromatograph (GC) for analysis.

Use a thermal conductivity detector (TCD) to detect H2, CO, CO2, and CH4.

Use a flame ionization detector (FID) after a methanizer to detect low concentrations of

CO and CO2, and to quantify hydrocarbons and oxygenates like methanol.
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Liquid products can be collected in a cold trap and analyzed by GC or NMR.

Data Analysis:

Calculate CO2 conversion and product selectivity based on the GC analysis of the inlet

and outlet gas compositions.

Electrochemical CO2 Reduction
Experimental Setup:

An H-type electrochemical cell or a gas-fed flow cell.

A potentiostat/galvanostat.

A three-electrode system:

Working Electrode: A gas diffusion electrode (GDE) coated with the Co-Rh catalyst.

Counter Electrode: A platinum wire or foil.

Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

An electrolyte (e.g., 0.1 M or 0.5 M KHCO3).

A CO2 gas supply with a mass flow controller.

A gas chromatograph (GC) for gas product analysis and a high-performance liquid

chromatograph (HPLC) or nuclear magnetic resonance (NMR) spectrometer for liquid

product analysis.

Procedure:

Catalyst Ink Preparation:

Disperse a known amount of the Co-Rh catalyst powder (e.g., 5 mg) in a mixture of

deionized water, isopropanol, and a binder like Nafion solution (e.g., 5 wt%).

Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
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Working Electrode Preparation:

Drop-cast a specific volume of the catalyst ink onto a gas diffusion layer (GDL), such as

carbon paper, to achieve a desired catalyst loading (e.g., 0.5-1.0 mg/cm²).

Allow the electrode to dry at room temperature.

Electrochemical Measurement:

Assemble the electrochemical cell with the prepared working electrode, counter electrode,

and reference electrode.

Fill the cell with the electrolyte and purge with CO2 for at least 30 minutes to saturate the

electrolyte.

Continuously flow CO2 through the gas compartment of the cell during the experiment.

Perform chronoamperometry at a constant potential (e.g., -0.8 V vs. RHE) for a set

duration (e.g., 1-2 hours) to collect products.

Product Analysis:

Gas Products: Collect the gas effluent from the cell in a gas-tight bag and analyze it using

a GC equipped with a TCD and/or FID.

Liquid Products: Analyze the electrolyte after the experiment using HPLC or NMR to

quantify liquid products like formate.

Data Analysis:

Calculate the Faradaic efficiency (FE) for each product based on the total charge passed

and the amount of product detected.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Proposed reaction pathway for CO2 hydrogenation on a Rh-Co catalyst surface.
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Caption: Experimental workflow for electrochemical CO2 reduction using a Co-Rh GDE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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